![molecular formula C13H13Cl2N3O2 B2356344 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide CAS No. 891138-27-5](/img/structure/B2356344.png)
N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide
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Overview
Description
The compound “N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)pentanamide” is an organic compound containing an oxadiazole ring and an amide group. The oxadiazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The amide group consists of a carbonyl group (C=O) and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring and the amide group. The conformation of the N—H bond in the amide segment is syn with respect to the ortho-Cl atom and anti to the meta-Cl atom of the benzene ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the oxadiazole ring and the amide group could potentially allow for various chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the oxadiazole ring and the amide group could impact its solubility, stability, and reactivity .Scientific Research Applications
Pesticide Development
The chemical interaction of related compounds has been observed to create hybrid residues useful in agriculture. For instance, the combination of different herbicides in soil can lead to the formation of unexpected residues with potential applications in pest control (Bartha, 1969).
Herbicidal Activity
A series of derivatives have been designed and synthesized, showing moderate inhibitory activities against various weeds. The introduction of chiral active units improved herbicidal activities, suggesting a potential route for the development of more effective herbicides (Duan, Zhao, & Zhang, 2010).
Anticancer Agents
Compounds with the 1,2,4-oxadiazole core have been identified as novel apoptosis inducers with activity against breast and colorectal cancer cell lines. The identification of the molecular target as TIP47 highlights the potential of these compounds as anticancer agents (Zhang et al., 2005).
Antimicrobial Activity
Newly synthesized 1,3,4-oxadiazole derivatives have shown potent in vitro antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Materials Science
In the context of materials science, derivatives of 1,3,4-oxadiazole have been utilized in the development of organic light-emitting diodes (OLEDs), offering insights into the design of materials with enhanced performance for electronic applications (Cooper et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
This interaction could potentially alter the normal operation of the targets, leading to the observed biological activities .
Biochemical Pathways
It is known that similar compounds can affect a broad range of biochemical pathways, leading to diverse biological activities . The downstream effects of these pathways could potentially contribute to the compound’s observed biological activities.
Result of Action
It can be inferred that the compound’s interaction with its targets leads to changes at the molecular and cellular levels, which could potentially result in the observed biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-3-4-11(19)16-13-18-17-12(20-13)9-7-8(14)5-6-10(9)15/h5-7H,2-4H2,1H3,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODKSLYBWMRWBDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(O1)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]pentanamide |
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